Cas no 1260112-02-4 (potassium trifluoro(hex-5-en-1-yl)boranuide)

Potassium trifluoro(hex-5-en-1-yl)boranuide is an organoboron reagent featuring a reactive hex-5-en-1-yl group and a trifluoroboranuide anion. This compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its enhanced stability and solubility compared to traditional boronic acids or esters. The trifluoroboranuide moiety improves handling and shelf life, while the terminal alkene group offers further functionalization opportunities. Its compatibility with mild reaction conditions makes it suitable for synthesizing complex organic frameworks. The reagent is commonly used in pharmaceutical and agrochemical research, where precise boron-based intermediates are required for constructing carbon-carbon bonds efficiently.
potassium trifluoro(hex-5-en-1-yl)boranuide structure
1260112-02-4 structure
商品名:potassium trifluoro(hex-5-en-1-yl)boranuide
CAS番号:1260112-02-4
MF:C6H11BF3K
メガワット:190.05605340004
MDL:MFCD32852392
CID:5667905
PubChem ID:135004366

potassium trifluoro(hex-5-en-1-yl)boranuide 化学的及び物理的性質

名前と識別子

    • 1260112-02-4
    • Potassium;trifluoro(hex-5-enyl)boranuide
    • potassium trifluoro(hex-5-en-1-yl)boranuide
    • EN300-26870938
    • MDL: MFCD32852392
    • インチ: 1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1
    • InChIKey: ORVYFNKZBGFWSR-UHFFFAOYSA-N
    • ほほえんだ: [K+].F[B-](CCCCC=C)(F)F

計算された属性

  • せいみつぶんしりょう: 190.0542965g/mol
  • どういたいしつりょう: 190.0542965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 103
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

potassium trifluoro(hex-5-en-1-yl)boranuide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26870938-2.5g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
2.5g
$1034.0 2025-03-20
Enamine
EN300-26870938-0.5g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
0.5g
$407.0 2025-03-20
Enamine
EN300-26870938-5g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95%
5g
$1530.0 2023-09-11
Aaron
AR028F5I-5g
potassiumtrifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95%
5g
$2129.00 2025-02-16
Aaron
AR028F5I-500mg
potassiumtrifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95%
500mg
$585.00 2025-02-16
Aaron
AR028F5I-100mg
potassiumtrifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95%
100mg
$234.00 2025-02-16
Enamine
EN300-26870938-1.0g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
1.0g
$528.0 2025-03-20
Enamine
EN300-26870938-0.1g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
0.1g
$152.0 2025-03-20
Enamine
EN300-26870938-10.0g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
10.0g
$2269.0 2025-03-20
Enamine
EN300-26870938-0.25g
potassium trifluoro(hex-5-en-1-yl)boranuide
1260112-02-4 95.0%
0.25g
$216.0 2025-03-20

potassium trifluoro(hex-5-en-1-yl)boranuide 関連文献

potassium trifluoro(hex-5-en-1-yl)boranuideに関する追加情報

Potassium Trifluoro(Hex-5-en-1-yl)Boranuide: A Comprehensive Overview

The compound potassium trifluoro(hex-5-en-1-yl)boranuide (CAS No. 1260112-02-4) is a fascinating organoboron compound that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by its unique structure and reactivity, has emerged as a valuable tool in modern chemical research. In this article, we will delve into the properties, applications, and recent advancements associated with this compound.

Potassium trifluoro(hex-5-en-1-yl)boranuide is a derivative of boron, a versatile element known for its ability to form stable bonds with carbon and other elements. The structure of this compound consists of a boron atom coordinated with three fluorine atoms and a hexenyl group (hex-5-en-1-yl), which imparts unique electronic and steric properties to the molecule. The potassium cation serves as the counterion, ensuring the compound's stability in various reaction conditions.

Recent studies have highlighted the importance of organoboron compounds in catalytic processes, particularly in the realm of cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The hexenyl group in potassium trifluoro(hex-5-en-1-yl)boranuide plays a crucial role in determining the reactivity and selectivity of the compound in such reactions.

One of the most notable applications of potassium trifluoro(hex-5-en-1-yl)boranuide is in the field of olefin metathesis. This reaction involves the redistribution of alkene fragments to form new carbon-carbon bonds, a process that is widely used in the synthesis of polyolefins and other high-performance polymers. The presence of the hexenyl group enhances the compound's ability to facilitate these reactions under mild conditions, making it an attractive candidate for industrial applications.

Moreover, organoboron compounds like potassium trifluoro(hex-5-en-1-yllboranuide have been explored for their potential in sustainable chemistry. Researchers have demonstrated that these compounds can be synthesized from renewable feedstocks, offering a greener alternative to traditional synthetic methods. This aligns with the growing demand for environmentally friendly chemical processes in industries ranging from pharmaceuticals to electronics.

In terms of recent advancements, studies have focused on optimizing the synthesis and characterization of potassium trifluoro(hexenyl)boranuides to enhance their stability and reactivity. For instance, novel synthetic routes have been developed that utilize microwave-assisted synthesis or continuous-flow reactors, enabling faster production and higher yields.

The unique electronic properties of organoboron compounds also make them promising candidates for applications in optoelectronics and photovoltaics. By incorporating these compounds into organic semiconductors or solar cells, researchers aim to improve device performance and efficiency. While still in the experimental stage, these findings underscore the potential of potassium trifluoro(hexenyl)boranuides as key components in next-generation electronic materials.

In conclusion, potassium trifluoro(hexenyl)boranuides (CAS No. 1260112024) represent a significant advancement in organoboron chemistry. Their versatile structure, coupled with recent breakthroughs in synthesis and application development, positions them as indispensable tools for researchers across various disciplines. As ongoing studies continue to uncover new possibilities for these compounds, their impact on both academic research and industrial innovation is set to grow further.

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